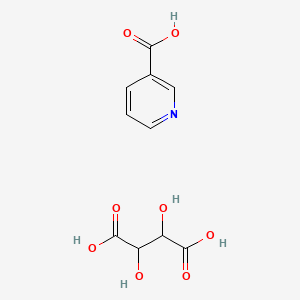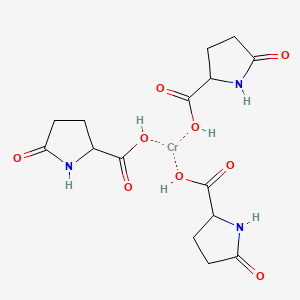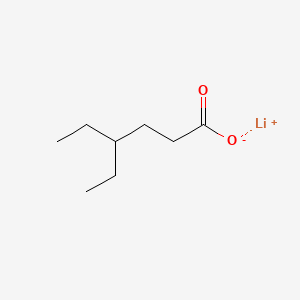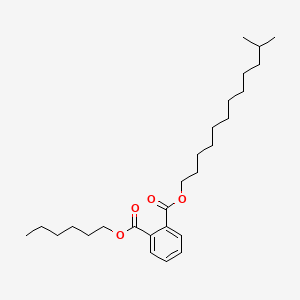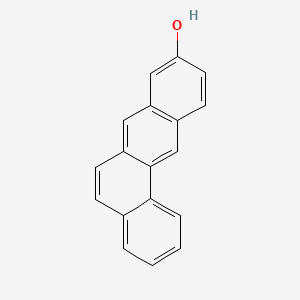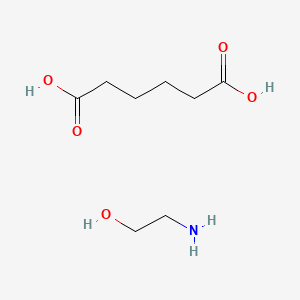
Einecs 249-499-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . 1,3,5-Triazine-2,4,6-triamine is a triazine derivative, which is a class of nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through various methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the process. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 10 to 20 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as metal oxides or zeolites can enhance the efficiency of the reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of halogenated triazine compounds.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Another triazine derivative used in the production of disinfectants and herbicides.
Melamine: Used in the production of plastics and laminates, known for its high nitrogen content and flame-retardant properties.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields, from chemistry to medicine.
Propriétés
Numéro CAS |
29194-47-6 |
|---|---|
Formule moléculaire |
C8H17NO5 |
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
Clé InChI |
NZYPTWFKRQMGMS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CO)N |
Numéros CAS associés |
24625-16-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


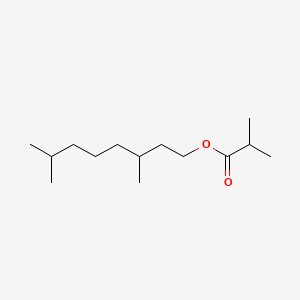
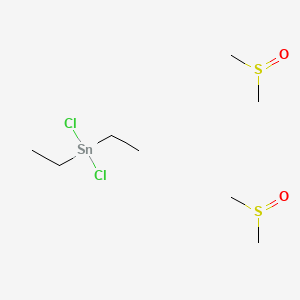




![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

